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Compound of Interest

Compound Name: 3'-Methyl[1,1'-biphenyl]-4-amine

Cat. No.: B1597528 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Applications of 3'-Methyl[1,1'-
biphenyl]-4-amine

Introduction
3'-Methyl[1,1'-biphenyl]-4-amine is an aromatic amine featuring a biphenyl scaffold, a

structural motif of significant interest in medicinal chemistry and materials science. This guide

provides a comprehensive technical overview of its chemical properties, spectroscopic profile,

synthesis, and potential applications, with a particular focus on its relevance to researchers in

drug development. The presence of the primary amine offers a reactive handle for further

chemical modification, while the biphenyl core provides a rigid, well-defined three-dimensional

structure. The strategic placement of a methyl group on the 3'-position can profoundly influence

the molecule's conformational behavior, metabolic stability, and biological activity, a concept

often referred to as the "magic methyl" effect in drug design.[1][2] This document serves as a

detailed resource, grounding key claims in authoritative references and providing practical

experimental insights.

Core Chemical and Physical Properties
The fundamental identity of a chemical compound is defined by its structure and resulting

physical properties. 3'-Methyl[1,1'-biphenyl]-4-amine is a derivative of 4-aminobiphenyl,

distinguished by a methyl substituent on the meta-position of the second phenyl ring.[3] This

substitution pattern is crucial as it avoids the steric hindrance that would be present in an ortho-

substituted analogue, while still imparting significant electronic and conformational effects.
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Figure 1: Chemical Structure of 3'-Methyl[1,1'-biphenyl]-4-amine

Property Value Source

IUPAC Name
3'-Methyl-[1,1'-biphenyl]-4-

amine
[3]

CAS Number 15776-56-4 [3]

Molecular Formula C₁₃H₁₃N [3]

Molecular Weight 183.25 g/mol [3][4]

Appearance Solid (predicted)

XLogP3 3.4 [3]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor

Count
1 [3]

Rotatable Bond Count 1 [3]

Spectroscopic Profile
Spectroscopic analysis is essential for structural verification and purity assessment. While a

dedicated experimental spectrum for this specific isomer is not readily available in public

databases, its profile can be reliably predicted based on well-established principles of organic

spectroscopy.[5][6]
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Technique Expected Features

¹H NMR

~2.3-2.4 ppm (s, 3H): Methyl (CH₃) protons.

~3.5-4.5 ppm (br s, 2H): Amine (NH₂) protons;

signal is often broad and its chemical shift is

concentration-dependent. Exchange with D₂O

would cause this signal to disappear.[5] ~6.7-7.6

ppm (m, 8H): Aromatic protons. The complex

multiplet pattern arises from the two distinct,

coupled spin systems of the substituted phenyl

rings.

¹³C NMR

~21-22 ppm: Methyl (CH₃) carbon. ~115-150

ppm: Aromatic carbons. Twelve distinct signals

are expected due to the molecule's asymmetry.

The carbon bearing the amino group (C4) will be

shifted upfield (~115 ppm), while the ipso-

carbons of the biphenyl bond (C1, C1') will be

downfield.

Infrared (IR)

~3350 & 3450 cm⁻¹: Two distinct, sharp-to-

medium peaks corresponding to the symmetric

and asymmetric N-H stretching of a primary

amine.[5] ~3000-3100 cm⁻¹: Aromatic C-H

stretching. ~1600-1620 cm⁻¹: N-H bending

(scissoring) vibration. ~1450-1580 cm⁻¹:

Aromatic C=C ring stretching vibrations. ~1250-

1340 cm⁻¹: Aromatic C-N stretching.[5]

Mass Spectrometry (EI-MS)

m/z 183: Molecular ion (M⁺) peak, which should

be prominent. The odd molecular weight is

consistent with the Nitrogen Rule, indicating the

presence of a single nitrogen atom.[5] Key

Fragments: Loss of H• (m/z 182), loss of CH₃•

(m/z 168), and cleavage of the biphenyl bond

could lead to fragments corresponding to the

individual substituted phenyl cations.
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Synthesis and Reactivity
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The most robust and widely adopted method for constructing the biphenyl core is the

palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7] This approach offers high

yields, functional group tolerance, and readily available starting materials. The key

transformation involves coupling an aryl halide with an arylboronic acid. For 3'-Methyl[1,1'-
biphenyl]-4-amine, a logical disconnection points to 4-bromoaniline (or a protected version)

and 3-methylphenylboronic acid as ideal coupling partners.

Figure 2: Suzuki-Miyaura Synthesis Workflow
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Figure 2: Suzuki-Miyaura Synthesis Workflow

Detailed Experimental Protocol (Representative)
Causality: The use of an N-protected aniline, such as with a Boc group, is often advisable to

prevent side reactions involving the amine, such as N-arylation, which can poison the

palladium catalyst. A mild inorganic base like potassium carbonate is sufficient to facilitate the

transmetalation step of the catalytic cycle. A biphasic solvent system (e.g., toluene/water or

dioxane/water) is commonly used to dissolve both the organic substrates and the inorganic

base.

Vessel Preparation: To an oven-dried Schlenk flask, add 4-bromoaniline (1.0 eq), 3-

methylphenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen)

three times to remove oxygen, which can degrade the catalyst.

Solvent and Catalyst Addition: Add degassed toluene and water (e.g., in a 4:1 ratio). To this

stirred suspension, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0)

(Pd(PPh₃)₄, 1-3 mol%).[7]

Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)

until the starting aryl halide is consumed (typically 6-18 hours).

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The

resulting crude residue is then purified by flash column chromatography on silica gel (e.g.,

using a hexane/ethyl acetate gradient) to yield the pure 3'-Methyl[1,1'-biphenyl]-4-amine.

Chemical Reactivity
The reactivity of 3'-Methyl[1,1'-biphenyl]-4-amine is dominated by the primary aromatic

amine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://epg.science.cmu.ac.th/ejournal/dl.php?journal_id=11909
https://www.benchchem.com/product/b1597528?utm_src=pdf-body
https://www.benchchem.com/product/b1597528?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N-Functionalization: The amine can be readily acylated, alkylated, or used in reductive

amination protocols. It can also be converted to a diazonium salt, a versatile intermediate for

introducing a wide range of functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-

type reactions.

Electrophilic Aromatic Substitution: The amino group is a powerful activating, ortho-, para-

directing group. Electrophilic substitution (e.g., halogenation, nitration) will preferentially

occur at the C3 and C5 positions of the amine-bearing ring.

Relevance in Drug Discovery and Materials Science
Aromatic amines and biphenyl structures are privileged scaffolds in modern drug discovery.[8]

They are found in numerous FDA-approved drugs and clinical candidates.

Scaffold for Bioactive Molecules: The biphenyl core acts as a rigid linker, positioning

substituents in a well-defined spatial orientation for optimal interaction with biological targets

like enzymes or receptors.[9] The amine serves as a crucial hydrogen bond donor or a point

for attaching other pharmacophoric elements.

The "Magic Methyl" Effect: Introducing a methyl group can have surprisingly potent effects

on a molecule's properties.[1] In the case of 3'-Methyl[1,1'-biphenyl]-4-amine, the methyl

group can:

Improve Metabolic Stability: It can block a potential site of metabolic oxidation by

cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]

Enhance Binding Affinity: The methyl group can fill a small hydrophobic pocket in a

protein's active site, increasing binding potency through favorable van der Waals

interactions.[1]

Modulate Physicochemical Properties: It increases lipophilicity (as shown by the XLogP3

value), which can influence cell permeability and oral absorption.[2]

Intermediate for Advanced Materials: Biphenyl amines are precursors for synthesizing

electroactive polymers, liquid crystals, and other functional materials where the electronic

properties of the conjugated system are exploited.
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Safety, Toxicology, and Handling
This is a compound of significant toxicological concern and must be handled with extreme

caution.

The parent compound, 4-aminobiphenyl, is a well-documented and potent human carcinogen.

[10] The International Agency for Research on Cancer (IARC) classifies 4-aminobiphenyl as a

Group 1 carcinogen, meaning it is carcinogenic to humans, specifically causing cancer of the

urinary bladder.[11][12]

Mechanism of Carcinogenicity: The toxicity of 4-aminobiphenyl arises from its metabolic

activation in the liver by cytochrome P450 enzymes to N-hydroxy intermediates. These

intermediates are transported to the bladder, where under acidic conditions they can form

highly reactive nitrenium ions that bind covalently to DNA, forming DNA adducts.[10][11]

These adducts lead to mutations and are the initiating event in carcinogenesis.

Presumed Hazard: Due to its structural similarity, 3'-Methyl[1,1'-biphenyl]-4-amine must be

presumed to be a carcinogen and handled accordingly. The presence of the methyl group is

unlikely to mitigate the primary mechanism of toxicity associated with the aromatic amine.

Handling Precautions:

Engineering Controls: All handling of the solid or solutions must be conducted in a certified

chemical fume hood to prevent inhalation of dust or aerosols.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab

coat, and splash-proof safety goggles at all times.

Exposure Routes: Primary aromatic amines can be readily absorbed through the skin.[13]

Avoid all direct contact.

Disposal: Dispose of all waste as hazardous chemical waste in accordance with

institutional and local regulations.
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Hazard Class Statement

Acute Toxicity, Oral H302: Harmful if swallowed

Skin Irritation H315: Causes skin irritation

Eye Irritation H319: Causes serious eye irritation

Specific Target Organ Toxicity H335: May cause respiratory irritation

Carcinogenicity
Presumed Carcinogen (based on 4-

aminobiphenyl)

Conclusion
3'-Methyl[1,1'-biphenyl]-4-amine is a synthetically accessible compound with a chemical

profile that makes it a valuable building block for research in drug discovery and materials

science. Its biphenyl scaffold, reactive amine handle, and strategically placed methyl group

offer a compelling combination of features for molecular design. However, its utility is

inextricably linked to its significant potential toxicity. The known carcinogenicity of its parent

compound, 4-aminobiphenyl, mandates that all work with this substance be performed with

stringent safety protocols to prevent exposure. For the informed researcher, it represents a tool

of high potential, provided it is handled with the respect its hazardous nature demands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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